7-Ethynylcoumarin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

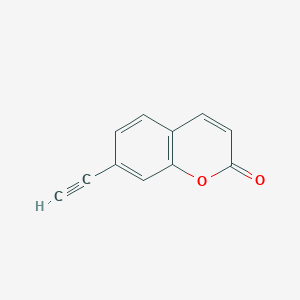

Structure

3D Structure

Properties

IUPAC Name |

7-ethynylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKXZMHLZMPKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Ethynylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-ethynylcoumarin, a versatile building block in medicinal chemistry and materials science. The primary synthetic route proceeds through a three-step sequence starting from the readily available 7-hydroxycoumarin. This process involves the activation of the hydroxyl group via triflation, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a protected alkyne, and subsequent deprotection to yield the final product.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through the following three key transformations:

-

Triflation of 7-Hydroxycoumarin: The phenolic hydroxyl group of 7-hydroxycoumarin is converted to a highly reactive trifluoromethanesulfonate (triflate) leaving group.

-

Sonogashira Coupling: The resulting 7-triflyloxycoumarin undergoes a palladium-catalyzed cross-coupling reaction with trimethylsilylacetylene.

-

Deprotection: The trimethylsilyl (TMS) protecting group is removed from the alkyne to afford the terminal alkyne, this compound.

This synthetic strategy is widely adopted due to its high efficiency and tolerance of various functional groups.

Experimental Protocols

Step 1: Synthesis of 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate

This initial step activates the 7-position of the coumarin ring for the subsequent cross-coupling reaction.

Reaction Scheme:

Caption: Triflation of 7-Hydroxycoumarin.

Methodology:

A solution of 7-hydroxycoumarin (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere. Pyridine (1.2 equivalents) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data:

| Reactant/Reagent | Molar Equiv. | Purity |

| 7-Hydroxycoumarin | 1.0 | >98% |

| Trifluoromethanesulfonic Anhydride | 1.1 | >99% |

| Pyridine | 1.2 | Anhydrous |

| Dichloromethane | - | Anhydrous |

| Product | Yield | Physical Form |

| 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate | Typically >90% | White to off-white solid |

Step 2: Sonogashira Coupling of 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate with Trimethylsilylacetylene

This step introduces the protected ethynyl group at the 7-position of the coumarin core.

Reaction Scheme:

Caption: Sonogashira Coupling Reaction.

Methodology:

To a solution of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02-0.05 equivalents) and copper(I) iodide (CuI, 0.04-0.1 equivalents). The mixture is degassed and placed under an inert atmosphere. Trimethylsilylacetylene (1.5-2.0 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel.

Quantitative Data:

| Reactant/Reagent | Molar Equiv. | Purity |

| 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate | 1.0 | >95% |

| Trimethylsilylacetylene | 1.5 - 2.0 | >98% |

| Pd(PPh3)2Cl2 | 0.02 - 0.05 | >98% |

| Copper(I) Iodide | 0.04 - 0.1 | >98% |

| Triethylamine | - | Anhydrous |

| Tetrahydrofuran | - | Anhydrous |

| Product | Yield | Physical Form |

| 7-((Trimethylsilyl)ethynyl)coumarin | Typically 80-95% | Solid |

Step 3: Deprotection of 7-((Trimethylsilyl)ethynyl)coumarin

The final step involves the removal of the TMS group to yield the terminal alkyne.

Reaction Scheme:

Caption: Deprotection of TMS Group.

Methodology:

To a solution of 7-((trimethylsilyl)ethynyl)coumarin (1 equivalent) in methanol is added potassium carbonate (0.2-0.5 equivalents). The mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

| Reactant/Reagent | Molar Equiv. | Purity |

| 7-((Trimethylsilyl)ethynyl)coumarin | 1.0 | >95% |

| Potassium Carbonate | 0.2 - 0.5 | >99% |

| Methanol | - | Anhydrous |

| Product | Yield | Physical Form |

| This compound | Typically >95% | Solid |

Characterization of this compound

Physical Properties:

| Property | Value |

| Molecular Formula | C11H6O2 |

| Molecular Weight | 170.17 g/mol [1] |

| Appearance | White to pale yellow solid |

| Melting Point | Data varies, typically in the range of 150-160 °C |

Spectroscopic Data:

-

1H NMR (400 MHz, CDCl3) δ (ppm): 7.64 (d, J = 9.5 Hz, 1H), 7.50 (d, J = 8.3 Hz, 1H), 7.20 (dd, J = 8.3, 1.8 Hz, 1H), 7.14 (d, J = 1.8 Hz, 1H), 6.38 (d, J = 9.5 Hz, 1H), 3.16 (s, 1H).

-

13C NMR (101 MHz, CDCl3) δ (ppm): 160.4, 155.0, 144.1, 129.0, 126.8, 125.5, 118.4, 117.8, 117.1, 82.2, 79.1.

Logical Workflow of the Synthesis

The entire synthetic process can be visualized as a linear progression from the starting material to the final product, with each step building upon the previous one.

Caption: Synthetic workflow for this compound.

This in-depth guide provides the necessary details for the successful synthesis and characterization of this compound. Researchers and professionals in drug development can utilize this information for the efficient production of this valuable compound for a wide range of applications.

References

Spectroscopic Properties of 7-Ethynylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 7-Ethynylcoumarin, a versatile heterocyclic compound with significant potential in drug discovery and as a fluorescent probe. This document details its synthesis, photophysical characteristics, and its role in inducing apoptosis, presenting data in a structured format for researchers, scientists, and drug development professionals.

Introduction

Coumarins are a class of benzopyrone-based compounds widely recognized for their diverse pharmacological and photophysical properties. The introduction of an ethynyl group at the 7-position of the coumarin scaffold can significantly influence its electronic and steric properties, leading to unique spectroscopic characteristics and biological activities. This compound, in particular, has garnered interest as a fluorescent probe and a building block for more complex molecules due to the reactivity of its terminal alkyne. This guide will delve into the key spectroscopic features of this compound and the experimental protocols for their determination.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Synthetic Workflow

The synthesis typically starts from a 7-halo-substituted coumarin, such as 7-bromocoumarin or 7-iodocoumarin, which is then coupled with a protected or terminal alkyne.

Detailed Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar coumarin derivatives.[1][3][4]

-

Reaction Setup: To an oven-dried Schlenk flask, add 7-bromocoumarin (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

-

Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This is repeated three times to ensure an inert atmosphere.

-

Reagent Addition: Add a degassed solvent, such as anhydrous tetrahydrofuran (THF) or dioxane, followed by a degassed amine base, such as triethylamine (2-3 equivalents). Finally, add trimethylsilylacetylene (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Deprotection: The resulting trimethylsilyl-protected coumarin is dissolved in a suitable solvent like methanol or THF, and a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) is added to remove the silyl protecting group.

-

Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Properties

Data Presentation

The following table summarizes the photophysical data for a representative 7-hydroxycoumarin derivative, which can be used as a comparative reference for this compound.[5]

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~340 nm | PBS (pH 7.4) |

| Emission Maximum (λem) | ~460 nm | PBS (pH 7.4) |

| Stokes Shift | ~120 nm | PBS (pH 7.4) |

| Fluorescence Quantum Yield (Φf) | 0.25 - 0.32 | PBS (pH 7.4) |

| Fluorescence Lifetime (τ) | ~4.2 ns | 100 nM in PBS (pH 7.4) |

Experimental Protocols for Spectroscopic Measurements

This protocol outlines the general procedure for measuring the UV-Vis absorption spectrum of a coumarin derivative.[6][7]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO). From the stock solution, prepare a dilute solution in a 1 cm path length quartz cuvette, ensuring the maximum absorbance is within the linear range of the instrument (typically < 1.0).

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference. The wavelength of maximum absorbance (λabs) is then determined.

This protocol describes the measurement of fluorescence emission and excitation spectra, as well as the determination of the fluorescence quantum yield.[8][9][10]

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a photomultiplier tube detector is used.

-

Emission Spectrum:

-

Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Set the excitation wavelength to the determined λabs.

-

Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire emission profile.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined λem.

-

Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum.

-

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method):

-

A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or a coumarin standard).

-

Prepare solutions of both the sample and the standard with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

-

Role in Apoptosis Signaling Pathways

Coumarin derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.[11][12][13][14] While the specific pathway for this compound is not fully elucidated, a plausible mechanism involves the PI3K/AKT and MAPK (JNK and p38) signaling pathways, which are common targets for coumarin-based anticancer agents.

Apoptosis Signaling Pathway

The diagram below illustrates a representative signaling cascade initiated by a coumarin derivative, leading to apoptosis.

References

- 1. New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iss.com [iss.com]

- 7. agilent.com [agilent.com]

- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedizin.de [springermedizin.de]

- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Solubility Profile of 7-Ethynylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-ethynylcoumarin, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide combines qualitative information, data on structurally related coumarin analogs, and standardized experimental protocols to offer a practical resource for researchers.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and application in various experimental assays. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, its relatively nonpolar aromatic core and the presence of a polar lactone group and an ethynyl group result in a varied solubility profile across different solvents.

Quantitative Solubility Data

Direct, experimentally determined quantitative solubility data for this compound in a range of solvents is not extensively reported in peer-reviewed literature. However, by examining the solubility of the parent compound, coumarin, and other 7-substituted derivatives, we can infer a likely solubility pattern for this compound. Generally, coumarins exhibit good solubility in many organic solvents and limited solubility in water.

The following table summarizes available qualitative and quantitative solubility data for coumarin and a related derivative, 7-methoxycoumarin, to provide an estimated solubility profile for this compound.

| Solvent | Compound | Temperature (°C) | Solubility | Data Type |

| Organic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 7-Methoxycoumarin | Not Specified | ~10 mg/mL[1] | Quantitative |

| Dimethylformamide (DMF) | 7-Methoxycoumarin | Not Specified | ~10 mg/mL[1] | Quantitative |

| Ethanol | 7-Methoxycoumarin | Not Specified | ~5 mg/mL[1] | Quantitative |

| Ethanol | Coumarin | 20 | Soluble[2] | Qualitative |

| Ether | Coumarin | Not Specified | Very Soluble[2] | Qualitative |

| Chloroform | Coumarin | Not Specified | Very Soluble[2] | Qualitative |

| Pyridine | Coumarin | Not Specified | Very Soluble[2] | Qualitative |

| Aqueous Solvents | ||||

| Water | Coumarin | Not Specified | Sparingly Soluble[3] | Qualitative |

| 1:4 DMSO:PBS (pH 7.2) | 7-Methoxycoumarin | Not Specified | ~0.2 mg/mL[1] | Quantitative |

Based on its structure, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol and methanol. Its solubility in non-polar solvents like ether and chloroform is also anticipated to be significant. Aqueous solubility is expected to be low.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound using the shake-flask method, which is a standard and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule, its biological activity, often studied in the context of drug development, involves interaction with cellular signaling pathways. For instance, coumarin derivatives have been investigated for their potential to induce apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a bioactive compound like this compound.

Caption: Hypothetical signaling pathway influenced by this compound.

Disclaimer: The information provided in this guide is intended for research and informational purposes only. The solubility of this compound can be influenced by various factors including purity, crystalline form, and the presence of co-solvents. It is highly recommended to experimentally determine the solubility for specific applications.

References

The Luminescent Heart of Chemical Biology: An In-depth Technical Guide to the Fluorescence Mechanism of 7-Ethynylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the fluorescence of 7-ethynylcoumarin, a versatile fluorophore with significant applications in chemical biology and drug development. We will explore its synthesis, the electronic and environmental factors influencing its photophysical properties, and its utility as a molecular probe.

Core Fluorescence Mechanism of the Coumarin Scaffold

The fluorescence of this compound originates from its fundamental coumarin (2H-chromen-2-one) structure. The coumarin scaffold is an inherently fluorescent benzopyrone, and its photophysical properties can be finely tuned by the introduction of various substituents. The electronic nature and position of these substituents play a critical role in modulating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn dictates the absorption and emission characteristics of the molecule.[1]

A key strategy in the design of highly fluorescent coumarin derivatives is the placement of an electron-donating group (EDG) at the 7-position and an electron-withdrawing group (EWG) at the 3-position. This "push-pull" electronic configuration effectively decreases the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both the absorption and emission spectra.[1] In this compound, the ethynyl group at the 7-position acts as a π-donating system, contributing to the overall fluorescence profile of the molecule.

Upon absorption of a photon of appropriate energy, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).

The Role of the 7-Ethynyl Group

The introduction of an ethynyl group at the 7-position of the coumarin core is a strategic modification with several key advantages:

-

Modulation of Photophysical Properties: The ethynyl group extends the π-conjugated system of the coumarin ring, which can influence the absorption and emission wavelengths.[1]

-

A Handle for Bioconjugation: The terminal alkyne of the ethynyl group is a versatile functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of this compound to a wide range of biomolecules, such as proteins, nucleic acids, and small-molecule ligands, creating highly specific fluorescent probes.

-

Metabolic Stability: The 7-position of coumarin is often susceptible to metabolism by cytochrome P450 enzymes. The ethynyl group can alter this metabolic profile, potentially increasing the in vivo stability of the fluorophore.[1]

Environmental Effects on Fluorescence

The fluorescence of this compound, like many coumarin derivatives, is highly sensitive to its local environment, particularly the polarity of the solvent. This solvatochromism is a key feature that can be exploited in the design of fluorescent sensors.

Intramolecular Charge Transfer (ICT)

In polar solvents, coumarins with electron-donating and electron-withdrawing groups can exhibit intramolecular charge transfer (ICT) upon excitation. In the excited state, there is a significant redistribution of electron density, leading to a larger dipole moment compared to the ground state. Polar solvent molecules will reorient around this new, larger dipole moment, stabilizing the excited state and thus lowering its energy. This results in a red-shift of the emission spectrum in more polar solvents. For many 7-aminocoumarin derivatives, a linear correlation is observed between the Stokes shift and the solvent polarity parameter, Δf.[2][3]

Twisted Intramolecular Charge Transfer (TICT)

In some cases, particularly in highly polar solvents, an alternative de-excitation pathway can become accessible, leading to fluorescence quenching. This involves the formation of a non-fluorescent or weakly fluorescent "twisted" intramolecular charge transfer (TICT) state. In the excited state, rotation around a single bond (for example, the C-N bond of a 7-amino group) can lead to a perpendicular arrangement of the donor and acceptor moieties. This TICT state is highly stabilized in polar solvents but has poor orbital overlap for radiative decay, thus promoting non-radiative relaxation to the ground state and decreasing the fluorescence quantum yield and lifetime.[4] While the ethynyl group is not as flexible as a dialkylamino group, the potential for solvent-induced changes in the electronic structure and non-radiative decay pathways should be considered.

Data Presentation: Photophysical Properties of Relevant Coumarin Derivatives

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |

| Coumarin | Ethanol | 311 | 9,800 | 385 | 0.02 | - |

| Coumarin 7 | Ethanol | 436 | 52,500 | - | 0.82 | - |

| Coumarin 7 | Methanol | - | - | - | 0.82 | - |

Data for Coumarin 7 from PhotochemCAD[5]. Data for Coumarin is generally accepted reference data.

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, 7-bromocoumarin would be reacted with a protected alkyne, followed by deprotection.

Materials:

-

7-bromocoumarin

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Silica gel for column chromatography

-

Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Sonogashira Coupling: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromocoumarin (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous THF and triethylamine (2 equivalents).

-

Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 7-(trimethylsilylethynyl)coumarin.

-

Deprotection: Dissolve the purified 7-(trimethylsilylethynyl)coumarin in THF.

-

Add a solution of TBAF (1.1 equivalents) in THF dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to afford this compound.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of a sample can be determined relative to a well-characterized standard with a known quantum yield.

Materials:

-

This compound (sample)

-

Quinine sulfate in 0.1 M H₂SO₄ (standard, Φf = 0.54) or another suitable standard

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the desired solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.

-

Measure Fluorescence Emission: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

where:

-

Φ_std is the quantum yield of the standard

-

m_x and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Experimental Workflow:

Caption: Workflow for quantum yield determination.

Application in Biological Systems: Probing Apoptosis Signaling Pathways

Coumarin derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This makes them valuable tools for studying the complex signaling pathways that regulate this process. The ability to attach this compound to molecules that target specific components of these pathways can allow for the visualization and tracking of these interactions.

One of the key pathways implicated in coumarin-induced apoptosis is the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in cell death.

Signaling Pathway Diagram:

Caption: PI3K/AKT/mTOR apoptosis pathway.

This guide provides a comprehensive overview of the fluorescence mechanism of this compound, from its fundamental photophysics to its practical applications in a biological context. The interplay of its chemical structure, solvent environment, and interactions with biomolecules makes it a powerful tool for researchers in the life sciences.

References

- 1. This compound | 270088-04-5 | Benchchem [benchchem.com]

- 2. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photophysical properties of coumarin-7 dye: role of twisted intramolecular charge transfer state in high polarity protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PhotochemCAD | Coumarin 7 [photochemcad.com]

An In-depth Technical Guide to the Synthesis of 7-Ethynylcoumarin from 7-Hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 7-ethynylcoumarin, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available 7-hydroxycoumarin and proceeds through a three-step sequence involving the formation of a triflate intermediate, followed by a palladium-catalyzed Sonogashira coupling, and concluding with a deprotection step. This guide details the experimental protocols and presents quantitative data for each key transformation.

Synthetic Strategy Overview

The synthesis of this compound from 7-hydroxycoumarin is a well-established process that hinges on the activation of the phenolic hydroxyl group to facilitate a carbon-carbon bond formation. The overall transformation can be visualized as follows:

Figure 1: Overall synthetic workflow from 7-hydroxycoumarin to this compound.

Step 1: Synthesis of 7-Hydroxycoumarin

The initial step involves the synthesis of the starting material, 7-hydroxycoumarin, which is typically achieved through the Pechmann condensation of resorcinol with malic acid. This acid-catalyzed reaction is a classic method for the formation of coumarin scaffolds.

Experimental Protocol: Pechmann Condensation

A mixture of resorcinol (0.56 mole) and malic acid (0.366 mole) is added to 120 mL of 97% sulfuric acid over a period of 10 minutes. The exothermic reaction raises the temperature. The reaction mixture is then heated and stirred. After completion, the mixture is cooled and poured into ice water, leading to the precipitation of 7-hydroxycoumarin. The solid is collected by filtration, washed, and dried.[1]

| Reactant/Reagent | Molar Ratio (to Resorcinol) | Key Parameters | Yield (%) | Reference |

| Resorcinol | 1 | Temperature: 100-150 °C | 45 | [1] |

| Malic Acid | ~0.65 | Solvent: Sulfuric Acid | [1] | |

| Sulfuric Acid | - | Reaction Time: Not specified | [1] |

Note: Another protocol reports a yield of up to 82% for the synthesis of 7-hydroxycoumarin derivatives under different conditions.

Step 2: Triflation of 7-Hydroxycoumarin

To activate the 7-hydroxycoumarin for the subsequent cross-coupling reaction, the hydroxyl group is converted into a trifluoromethanesulfonate (triflate) group. This is a crucial step as the triflate is an excellent leaving group in palladium-catalyzed reactions.

Experimental Protocol: Synthesis of 7-Triflyloxycoumarin

General Procedure: To a solution of 7-hydroxycoumarin in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, pyridine is added, followed by the dropwise addition of triflic anhydride. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.

| Reactant/Reagent | Molar Ratio (to 7-Hydroxycoumarin) | Key Parameters | Yield (%) |

| 7-Hydroxycoumarin | 1 | Temperature: 0 °C to RT | Data not available |

| Triflic Anhydride | ~1.1 - 1.5 | Solvent: Dichloromethane | |

| Pyridine | ~1.5 - 2.0 | Reaction Time: Varies |

Step 3: Sonogashira Coupling with Trimethylsilylacetylene

The core carbon-carbon bond formation is achieved through a Sonogashira coupling reaction. The 7-triflyloxycoumarin is reacted with a protected alkyne, trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. The trimethylsilyl group is used to protect the terminal alkyne, preventing self-coupling reactions.[2][3]

Experimental Protocol: Synthesis of 7-((Trimethylsilyl)ethynyl)coumarin

A general procedure for the Sonogashira coupling of an aryl triflate with trimethylsilylacetylene is as follows:

General Procedure: To a solution of 7-triflyloxycoumarin in a suitable solvent such as a mixture of triethylamine and tetrahydrofuran, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. Trimethylsilylacetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The reaction is then worked up by removing the solvent and purifying the crude product by chromatography.

| Reactant/Reagent | Molar Ratio (to 7-Triflyloxycoumarin) | Key Parameters | Yield (%) |

| 7-Triflyloxycoumarin | 1 | Temperature: Room Temperature | Data not available |

| Trimethylsilylacetylene | ~1.2 - 1.5 | Solvent: Triethylamine/THF | |

| Pd(PPh₃)₂Cl₂ | ~0.02 - 0.05 | Reaction Time: Varies | |

| CuI | ~0.05 - 0.10 |

Step 4: Deprotection of the Trimethylsilyl Group

The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol: Synthesis of this compound

A common and effective method for the deprotection of TMS-protected alkynes is the use of tetra-n-butylammonium fluoride (TBAF).

General Procedure: To a solution of 7-((trimethylsilyl)ethynyl)coumarin in a solvent like tetrahydrofuran (THF), a solution of TBAF (1 M in THF) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified.[4]

| Reactant/Reagent | Molar Ratio (to Silylated Coumarin) | Key Parameters | Yield (%) |

| 7-((Trimethylsilyl)ethynyl)coumarin | 1 | Temperature: Room Temperature | Data not available |

| TBAF | ~1.1 - 1.5 | Solvent: THF |

Alternatively, potassium carbonate in methanol can also be employed for the deprotection.[4]

Visualizing the Synthetic Pathway

The three-step synthetic process can be visualized in the following workflow diagram:

Figure 2: Detailed reaction scheme for the synthesis of this compound.

Conclusion

The synthesis of this compound from 7-hydroxycoumarin is a robust and efficient process that provides access to a versatile chemical intermediate. The key steps of triflation, Sonogashira coupling, and deprotection are well-established transformations in organic synthesis. This guide provides the fundamental protocols and quantitative data to aid researchers in the successful preparation of this valuable compound. Further optimization of reaction conditions for each step may be necessary to achieve higher yields and purity depending on the scale and specific laboratory settings.

References

Characterization of 7-Ethynylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 7-Ethynylcoumarin, a versatile heterocyclic compound, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the spectral properties of the molecule, outlines the experimental protocols for its analysis, and explores its interactions with key cellular signaling pathways.

Spectroscopic and Physical Data

This compound (C₁₁H₆O₂) is a solid with a molecular weight of 170.17 g/mol .[1] Key quantitative data obtained from NMR and mass spectrometry are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆O₂ | [this compound |

| Molecular Weight | 170.17 g/mol | --INVALID-LINK-- |

| Melting Point | 132 - 136 °C | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-4 | 7.588 | d | 9.6 | --INVALID-LINK--[2] |

| Aromatic Protons | 7.306-7.109 | m | - | --INVALID-LINK--[2] |

| H-3 | 6.334 | d | 9.6 | --INVALID-LINK--[2] |

| Ethynyl-H | 3.468 (in a derivative) | s | - | --INVALID-LINK--[2] |

Note: The chemical shift for the ethynyl proton is referenced from a derivative, 7-ethynyl-6-methoxycoumarin, and may vary slightly in the parent compound.

Expected ¹³C NMR Chemical Shifts for this compound

Based on the analysis of related coumarin structures, the following are the anticipated chemical shift regions for the carbon atoms of this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Lactone) | > 160 |

| Aromatic/Vinylic Carbons | 100 - 155 |

| Ethynyl Carbons (C≡C) | 75 - 90 |

Mass Spectrometry (MS) Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.

GC-MS Fragmentation Data of this compound

| m/z | Relative Intensity (%) | Interpretation | Reference |

| 170 | 100 | [M]⁺ | --INVALID-LINK--[2] |

| 142 | 100 | [M-CO]⁺ | --INVALID-LINK--[2] |

| 114 | 30 | [M-CO-CO]⁺ or [M-2CO]⁺ | --INVALID-LINK--[2] |

| 88 | 25 | Fragment | --INVALID-LINK--[2] |

| 63 | 30 | Fragment | --INVALID-LINK--[2] |

Experimental Protocols

Detailed methodologies for the NMR and mass spectrometry analysis of coumarin derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, especially for more complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and structural features.

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for volatile and thermally stable compounds like coumarins.

-

Alternatively, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source can be used, particularly for less volatile derivatives or for analyzing biological samples.

GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Chromatographic Separation: Inject the sample into the GC. A capillary column (e.g., HP-5MS) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used to confirm its structure. The primary fragmentation of coumarins typically involves the loss of a carbon monoxide (CO) molecule.

Signaling Pathway Interactions

Coumarin derivatives are known to interact with various cellular signaling pathways, contributing to their diverse biological activities, including anti-inflammatory and anti-cancer effects. Below are diagrams illustrating the general mechanisms by which a 7-substituted coumarin, such as this compound, may modulate the NF-κB and PI3K/AKT signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the analytical characterization of this compound. The presented NMR and mass spectrometry data, along with the detailed experimental protocols, offer a practical resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences. The visualization of its potential interactions with key signaling pathways underscores its relevance as a scaffold for the development of novel therapeutic agents. Further research to obtain a complete experimental ¹³C NMR dataset would be a valuable addition to the comprehensive characterization of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Ethynyl-Substituted Coumarins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of ethynyl-substituted coumarins. These compounds have garnered significant interest due to their tunable fluorescence, which makes them valuable scaffolds for the development of fluorescent probes, imaging agents, and materials for optoelectronic applications. The introduction of an ethynyl group onto the coumarin core provides a versatile handle for extending the π-conjugation of the molecule, leading to significant alterations in its absorption and emission characteristics. This guide summarizes key quantitative data, details common experimental protocols, and visualizes important concepts to facilitate a deeper understanding of this important class of fluorophores.

Core Concepts: The Influence of Ethynyl Substitution

The introduction of an ethynyl (-C≡C-) moiety onto the coumarin scaffold is a powerful strategy for modulating its photophysical properties. The triple bond extends the π-conjugated system of the coumarin core, which generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is a direct consequence of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The position of the ethynyl substitution significantly impacts the extent of this spectral shift. Substitution at the 3-position, which is in direct conjugation with the lactone carbonyl (an electron-withdrawing group), often results in a more pronounced red-shift compared to substitution at other positions. Furthermore, the nature of the substituent on the ethynyl group itself offers another layer of tunability. Electron-donating groups (EDGs) attached to the ethynyl moiety can enhance the intramolecular charge transfer (ICT) character of the molecule, leading to even larger Stokes shifts and increased sensitivity to the solvent environment. Conversely, electron-withdrawing groups (EWGs) can also be employed to fine-tune the electronic properties.

Quantitative Photophysical Data

The following tables summarize the photophysical properties of a selection of ethynyl-substituted coumarins from the literature. It is important to note that these properties are highly solvent-dependent.

Table 1: Photophysical Properties of 3-Ethynyl-Substituted Coumarins

| Compound | Substituent at Position 7 | Ethynyl Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | Ref. |

| 1 | -H | -Si(CH₃)₃ | Dichloromethane | 305 | 398 | 93 | - | [1] |

| 2 | -OCH₃ | -Phenyl | Dichloromethane | 345 | 418 | 73 | - | [1] |

| 3 | -N(Et)₂ | -H | Acetonitrile | 414 | 489 | 75 | 0.51 | [2] |

| 4 | -N(Et)₂ | -Phenyl | Acetonitrile | 430 | 505 | 75 | 0.65 | [2] |

| 5 | -N(Et)₂ | -4-Methoxyphenyl | Acetonitrile | 434 | 512 | 78 | 0.72 | [2] |

| 6 | -N(Et)₂ | -4-Nitrophenyl | Acetonitrile | 455 | 550 | 95 | 0.23 | [2] |

Table 2: Photophysical Properties of 6- and 7-Ethynyl-Substituted Coumarins

| Compound | Position of Ethynyl Group | Ethynyl Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | Ref. |

| 7 | 6 | -Phenyl | Chloroform | 352 | 415 | 63 | - | [1] |

| 8 | 7 | -Phenyl | Dichloromethane | 360 | 420 | 60 | - | [1] |

Experimental Protocols

This section details the common experimental procedures for the synthesis and photophysical characterization of ethynyl-substituted coumarins.

Synthesis: Sonogashira Cross-Coupling

A widely employed method for the synthesis of ethynyl-substituted coumarins is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol for Sonogashira Coupling of a 3-Bromocoumarin:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-bromocoumarin derivative (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).

-

Solvent and Base: Add a degassed solvent, typically anhydrous tetrahydrofuran (THF) or dioxane, followed by a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired ethynyl-substituted coumarin.

Photophysical Measurements

1. UV-Vis Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare dilute solutions of the coumarin derivatives in spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) in quartz cuvettes with a 1 cm path length. The concentration should be adjusted to have an absorbance maximum between 0.1 and 1.0.

-

Measurement: Record the absorption spectra over a relevant wavelength range (e.g., 250-600 nm), using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

2. Steady-State Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) as the detector.

-

Sample Preparation: Use the same solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement: Excite the sample at its absorption maximum (λ_abs) and record the emission spectrum. The wavelength of maximum emission (λ_em) is determined from the corrected emission spectrum. The Stokes shift is calculated as the difference between λ_em and λ_abs.

3. Fluorescence Quantum Yield (Φ_F) Determination:

The relative quantum yield is determined using a well-characterized fluorescence standard with a known quantum yield in the same solvent.

-

Standard Selection: Choose a standard with an absorption and emission profile that overlaps with the sample of interest. Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54), fluorescein in 0.1 M NaOH (Φ_F = 0.95), and various laser dyes.

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

4. Time-Resolved Fluorescence Spectroscopy:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system. This typically consists of a pulsed laser source for excitation (e.g., a picosecond diode laser or a mode-locked Ti:sapphire laser), a fast photodetector, and TCSPC electronics.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_F).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of ethynyl-substituted coumarins.

Caption: Experimental workflow for synthesis and characterization.

Caption: Structure-property relationships in ethynyl-coumarins.

Conclusion

Ethynyl-substituted coumarins represent a versatile and highly tunable class of fluorophores. The ability to systematically modify their photophysical properties through strategic placement of the ethynyl group and the introduction of various substituents makes them attractive candidates for a wide range of applications in chemical biology, materials science, and drug development. This guide provides a foundational understanding of their properties and the experimental approaches used to characterize them, serving as a valuable resource for researchers in the field. Further exploration of novel substitution patterns and their impact on the photophysical properties will undoubtedly lead to the development of next-generation fluorescent tools with enhanced capabilities.

References

Stability of 7-Ethynylcoumarin Under Physiological Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of 7-ethynylcoumarin under physiological conditions. Due to the limited direct experimental data on this compound, this guide synthesizes information from studies on closely related coumarin derivatives, particularly 7-ethoxycoumarin and the parent coumarin molecule, to project the metabolic fate and chemical stability of the 7-ethynyl derivative.

Introduction to this compound

This compound is a derivative of coumarin, a benzopyrone scaffold found in many natural products. The introduction of an ethynyl group at the 7-position creates a molecule with potential applications in biochemistry and medicinal chemistry, including its use as a probe for "click chemistry" reactions or as a potential enzyme inhibitor.[1] Understanding its stability in a biological environment is critical for these applications. The stability of this compound under physiological conditions is primarily influenced by two key structural features: the coumarin lactone ring and the terminal ethynyl group.

Predicted Metabolic Pathways and Stability

The metabolism of coumarins is well-documented and typically involves Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[2][3]

Phase I Metabolism:

-

Hydroxylation: The primary metabolic route for coumarin in humans is hydroxylation at the 7-position to form 7-hydroxycoumarin, a reaction primarily catalyzed by CYP2A6.[2] For 7-substituted coumarins like 7-ethoxycoumarin, O-dealkylation is a major pathway, also yielding 7-hydroxycoumarin.[4][5][6] Given that the 7-position of this compound is already substituted, metabolism is more likely to occur on the coumarin ring itself.

-

Epoxidation: A minor but important pathway for coumarin involves the formation of a coumarin 3,4-epoxide by CYPs 1A1, 1A2, and 3A4.[2] This epoxide is a reactive intermediate that can lead to the formation of glutathione conjugates.[5][6] It is plausible that this compound could also undergo epoxidation at the 3,4-double bond.

-

Ethynyl Group Oxidation: Aromatic acetylene-containing compounds can be metabolized at the acetylenic group, potentially leading to inactivation of P450 enzymes.[2] This suggests the ethynyl group of this compound could be a site of metabolic activity.

Phase II Metabolism:

-

Glucuronidation and Sulfation: The primary metabolite of many coumarins, 7-hydroxycoumarin, is readily conjugated with glucuronic acid and sulfate to form more water-soluble compounds that are easily excreted.[3][4][5] If this compound is metabolized to a hydroxylated derivative, it would likely undergo subsequent glucuronidation and sulfation.

-

Glutathione Conjugation: The formation of reactive intermediates, such as epoxides, can lead to conjugation with glutathione (GSH), either enzymatically via glutathione S-transferases (GSTs) or non-enzymatically.[5][6][7][8] This is a significant detoxification pathway.[8][9] The potential for this compound to form a 3,4-epoxide suggests that glutathione conjugation is a possible metabolic route.[5][6]

Chemical Stability

Hydrolytic Stability of the Lactone Ring:

The coumarin lactone ring can undergo hydrolysis under basic conditions to open the ring.[10] At physiological pH (around 7.4), this hydrolysis is generally slow but can be a relevant degradation pathway over extended periods.

Reactivity of the Ethynyl Group:

The terminal ethynyl group is a versatile functional group. While it is relatively stable, it can participate in certain reactions.

-

Click Chemistry: The ethynyl group is highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, forming a stable triazole ring.[1] This is a key feature for its use as a biochemical probe.

-

Nucleophilic Addition: Under certain conditions, the ethynyl group can react with nucleophiles. In a biological context, the most relevant nucleophile is glutathione. While direct reaction may be slow, it is a potential non-enzymatic degradation pathway.

Quantitative Data on Related Coumarins

| Compound | Parameter | Value | Species | Administration | Citation |

| Coumarin | Biological Half-life | 0.80 - 1.02 h | Human | IV & Oral | [11] |

| 7-Hydroxycoumarin Glucuronide | Biological Half-life | 1.15 - 1.47 h | Human | IV & Oral | [11] |

| Coumarin | Absolute Bioavailability | < 4% | Human | Oral | [11] |

| Coumarin | Terminal Half-life | 1.64 h | Rhesus Monkey | IV | [12] |

| 7-Hydroxycoumarin | Terminal Half-life | 0.8 h | Rhesus Monkey | IV | [12] |

This table summarizes pharmacokinetic data for coumarin and its major metabolite to provide an indication of the clearance rate of the coumarin scaffold.

Experimental Protocols for Stability Assessment

The stability of a compound like this compound under physiological conditions can be assessed using a variety of in vitro methods.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

-

Objective: To determine the rate of metabolism by Phase I enzymes.

-

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Pre-incubate liver microsomes in phosphate buffer at 37°C.

-

Initiate the reaction by adding this compound and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound versus time.

-

The slope of the linear portion of the curve gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Protocol 2: Plasma Stability Assay

-

Objective: To assess the stability of the compound in plasma, accounting for both enzymatic and chemical degradation.

-

Materials:

-

This compound

-

Freshly thawed plasma (human or other species)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

-

Procedure:

-

Prepare a stock solution of this compound.

-

Spike this compound into pre-warmed plasma at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 24 hours), take aliquots and quench with cold acetonitrile.

-

Process and analyze the samples by LC-MS/MS as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point compared to the 0-hour time point.

-

Protocol 3: Glutathione Conjugation Assay

-

Objective: To determine if the compound forms glutathione conjugates in the presence of liver S9 fraction and GSH.

-

Materials:

-

This compound

-

Liver S9 fraction

-

NADPH regenerating system

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

-

Procedure:

-

Follow a similar incubation procedure as the microsomal stability assay, but include GSH in the incubation mixture with the liver S9 fraction.

-

Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected glutathione conjugate of this compound or its metabolites.

-

-

Data Analysis:

-

Qualitative or quantitative assessment of the formation of glutathione conjugates over time.

-

Visualizations

Caption: Predicted metabolic pathway of this compound.

References

- 1. This compound | 270088-04-5 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism of coumarin and 7-ethoxycoumarin by rat, mouse, guinea pig, cynomolgus monkey and human precision-cut liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Ethoxycoumarin metabolism in hepatocytes from pre- and postpubescent male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic and nonenzymatic synthesis of glutathione conjugates: application to the understanding of a parasite's defense system and alternative to the discovery of potent glutathione S-transferase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of coumarin and 7-hydroxycoumarin in the rhesus monkey after intravenous and peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Ethynylcoumarin: A Technical Guide to Commercial Sources, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Ethynylcoumarin, a versatile heterocyclic compound with significant applications in medicinal chemistry, bioimaging, and materials science. Its unique structure, combining the fluorescent coumarin scaffold with a reactive ethynyl group, makes it a valuable tool for researchers. This document details commercial sources, key physicochemical properties, established experimental protocols, and its role in critical signaling pathways.

Commercial Availability

This compound is available from several commercial suppliers, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from prominent vendors.

Table 1: Commercial Sources for this compound

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| TCI America | E1092 | ≥ 98.0% (GC) | 200 mg, 1 g | 270088-04-5 |

| Benchchem | B1422633 | Not Specified | Not Specified | 270088-04-5 |

| Chem-Impex | 24044 | ≥ 98% (GC) | Not Specified | 270088-04-5 |

| LabSolutions | E404402 | 98% | 50 mg, 250 mg, 1 g | 270088-04-5 |

| Secure Wellness Group | E1092-200MG | Min. 98.0 (GC) | 200 mg | 270088-04-5 |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₆O₂ | [1][2] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| CAS Number | 270088-04-5 | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 132 - 136 °C | [2][4] |

| Solubility | Soluble in organic solvents like Dioxane | [5] |

| Storage Conditions | 2 - 8 °C | [2] |

| InChI Key | NGKXZMHLZMPKFE-UHFFFAOYSA-N | [1][3] |

Experimental Protocols

The following sections detail established methodologies for the synthesis and characterization of this compound, as well as a key application in bioconjugation.

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for synthesizing this compound involves the ethynylation of a 7-hydroxycoumarin precursor.[3] This process typically involves the activation of the hydroxyl group to a triflate, which is an excellent leaving group for the subsequent palladium-catalyzed Sonogashira cross-coupling reaction.[3]

Step 1: Synthesis of 7-(Trifluoromethylsulfonyloxy)coumarin

-

Dissolve 7-hydroxycoumarin in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as pyridine, to the solution.[3]

-

Slowly add trifluoromethanesulfonic anhydride (triflic anhydride) dropwise to the stirred solution.[3]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Sonogashira Coupling to form this compound

-

To a sealed tube under an inert atmosphere, add the 7-(Trifluoromethylsulfonyloxy)coumarin intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).[5]

-

Add a suitable solvent, such as dry dioxane or THF.[5]

-

Add an alkyne source, such as ethynyltrimethylsilane, and a base, typically an amine like diisopropylethylamine (DIPEA) or triethylamine (TEA).[5]

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 45-60 °C) overnight.[5]

-

After cooling, if a trimethylsilyl (TMS) protecting group was used, deprotect it using a reagent like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.

-

Work up the reaction by diluting with water and extracting with an organic solvent.

-

Dry, concentrate, and purify the final product, this compound, using silica gel chromatography.

Caption: Workflow for the synthesis of this compound.

Structural and Purity Verification

To confirm the structural integrity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.[3]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the position of the ethynyl group.

-

Mass Spectrometry (MS): Provides verification of the molecular weight (170.17 g/mol ).[1][2][3][4]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic C≡C stretch of the ethynyl group, which typically appears around 2100 cm⁻¹.[3]

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.[3]

Application in Bioconjugation via Click Chemistry

The terminal alkyne of this compound makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent attachment of the fluorescent coumarin moiety to azide-modified biomolecules such as proteins, nucleic acids, or small-molecule probes.[3]

General Protocol for CuAAC Labeling:

-

Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline).

-

Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Prepare fresh stock solutions of the copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA can be included to stabilize the Cu(I) oxidation state.

-

In a reaction vessel, combine the azide-biomolecule, this compound, the reducing agent, and finally the copper source.

-

Incubate the reaction at room temperature for 1-4 hours.

-

The resulting fluorescently labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.

Caption: Covalent labeling using this compound via CuAAC.

Role in Signaling Pathways and Drug Development

Coumarin derivatives are recognized for their wide array of biological activities and their interaction with key cellular signaling pathways, making them a focus for therapeutic agent development.[3] Modifications at the 7-position are particularly critical for modulating pharmacological properties.[3]

Inhibition of Cytochrome P450 Enzymes

This compound and its derivatives are notable for their role as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[3] These enzymes are crucial for drug metabolism and the metabolic activation of procarcinogens. By inhibiting these enzymes, this compound can influence drug efficacy and safety profiles and may play a role in cancer chemoprevention by preventing the activation of carcinogens.[3]

Modulation of PI3K/AKT Signaling

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth.[6] Its dysregulation is a common feature in many human cancers. Coumarin derivatives have been designed and synthesized as cytotoxic agents that function through the inhibition of this pathway.[6] By targeting key kinases like PI3K and AKT, these compounds can induce apoptosis (programmed cell death) and cause cell-cycle arrest in cancer cells, highlighting a promising strategy for anticancer drug development.[6][7]

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 270088-04-5 | Benchchem [benchchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and In Vitro Evaluation of Novel 3, 7-Disubstituted Coumarin Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Ethynylcoumarin: A Technical Guide for Researchers

Abstract